molecular formula C5H4BrFS B14029123 2-(Bromomethyl)-4-fluorothiophene

2-(Bromomethyl)-4-fluorothiophene

Cat. No.: B14029123
M. Wt: 195.05 g/mol
InChI Key: PKFOGPJQBFGWNA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-fluorothiophene is a heterocyclic compound that features a thiophene ring substituted with a bromomethyl group at the 2-position and a fluorine atom at the 4-position. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-fluorothiophene typically involves the bromination of 4-fluorothiophene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-fluorothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-(Azidomethyl)-4-fluorothiophene or 2-(Thiophenylmethyl)-4-fluorothiophene.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of 2-Methyl-4-fluorothiophene.

Scientific Research Applications

2-(Bromomethyl)-4-fluorothiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-fluorothiophene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-4-fluorothiophene is unique due to the presence of both a bromomethyl group and a fluorine atom on the thiophene ring. This combination imparts distinct electronic properties and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C5H4BrFS

Molecular Weight

195.05 g/mol

IUPAC Name

2-(bromomethyl)-4-fluorothiophene

InChI

InChI=1S/C5H4BrFS/c6-2-5-1-4(7)3-8-5/h1,3H,2H2

InChI Key

PKFOGPJQBFGWNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1F)CBr

Origin of Product

United States

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